molecular formula C12H19NO2S B2369657 2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide CAS No. 189341-65-9

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide

Cat. No.: B2369657
CAS No.: 189341-65-9
M. Wt: 241.35
InChI Key: XPORVZICKZCHLQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C12H19NO2S. It is a sulfonamide derivative, characterized by the presence of three methyl groups attached to the benzene ring and a propyl group attached to the nitrogen atom of the sulfonamide group. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide typically involves the sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Sulfonation: 2,4,6-trimethylbenzene is treated with chlorosulfonic acid to form 2,4,6-trimethylbenzenesulfonyl chloride.

    Amination: The resulting sulfonyl chloride is then reacted with propylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation and amination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethyl-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a propyl group.

    2,4,6-trimethylbenzenesulfonamide: Lacks the propyl group, making it less hydrophobic.

Uniqueness

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide is unique due to the presence of the propyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

2,4,6-trimethyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-5-6-13-16(14,15)12-10(3)7-9(2)8-11(12)4/h7-8,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPORVZICKZCHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mesitylenesulfonyl chloride (12.0 g, 55 mmol) and propylamine (2.96 g, 50 mmol) in CH2Cl2 (60 mL) and 1 N NaOH (60 mL) were combined and worked up by the method of 31. Column chromatography (3:1 hexane/EtOAc) afforded 8.44 g (85%) of 65 as a crystalline solid: mp 53-54° C.; NMR δ 0.86 (t, 3 H, J=7), 1.44-1.51 (m, 2 H), 2.30 (s, 3 H), 2.64 (s, 6 H), 2.86 (q, 2 H), 4.40 (br t, 1 H), 6.96 (s, 2 H). Anal. (C12H19NO2S) C, H, N.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
[Compound]
Name
31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Name
Yield
85%

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